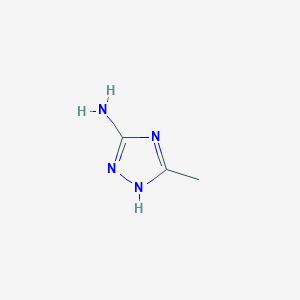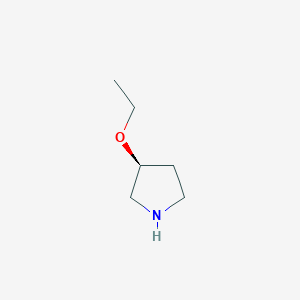
Aluminum silicon
Vue d'ensemble
Description
Aluminum silicon, also known as aluminium silicate, is a name commonly applied to chemical compounds derived from aluminium oxide, Al2O3, and silicon dioxide, SiO2 . These compounds may be anhydrous or hydrated, naturally occurring as minerals or synthetic . Their chemical formulae are often expressed as xAl2O3·ySiO2·zH2O . Aluminum silicon is a type of fibrous material made of aluminium oxide and silicon dioxide . These are glassy solid solutions rather than chemical compounds .
Synthesis Analysis
Aluminum based alloys containing 7%, 12% and 14% weight of Silicon were synthesized using casting method . Compositional analysis and tensile studies of different samples of the same composition have shown near uniform distribution of Si in the prepared alloys .
Molecular Structure Analysis
A density functional theory (DFT) calculation was carried out to investigate the effect of vacancies on the behavior of Al (111)/6H SiC composites . DFT simulations with appropriate interface models can be an acceptable alternative to experimental methods .
Chemical Reactions Analysis
Aluminum coatings on silicon nitride ceramic substrates were studied . Experimental work revealed that the harmful effects of thermal shock (e.g., substrate cracking, coating delamination) observed with other material combinations can be avoided by selecting materials with a low coefficient of thermal expansion, low Young’s modulus and high thermal conductivity .
Physical And Chemical Properties Analysis
Aluminum-silicon alloys typically contain 3% to 25% silicon content . Casting is the primary use of aluminum-silicon alloys, but they can also be utilized in rapid solidification processes and powder metallurgy . Silumin has a high resistance to corrosion, making it useful in humid environments .
Safety And Hazards
Aluminum cannot be destroyed in the environment, it can only change its form . In the air, aluminum binds to small particles, which can stay suspended for many days . Under most conditions, a small amount of aluminum will dissolve in lakes, streams, and rivers . It can be taken up by some plants from soil . Aluminum is not accumulated to a significant extent in most plants or animals .
Orientations Futures
Current and future directions in cast MMCs, including the manufacture of foundry-produced nanocomposites, functionally gradient materials, syntactic foams, self-healing, and self-lubricating composites, are presented . Recent progress in the manufacture of lightweight self-lubricating cylinder liners for compressors, piston, and rotary engines in Al–graphite and Al–graphite–SiC composites are discussed .
Propriétés
IUPAC Name |
aluminum;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDREXVUYHZDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721244 | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum silicon | |
CAS RN |
58694-16-9, 11122-32-0, 12042-55-6, 11145-27-0 | |
| Record name | Aluminum silicide (Al4Si3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58694-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 87,Si 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11122-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum silicide (AlSi) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 88,Si 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11145-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















